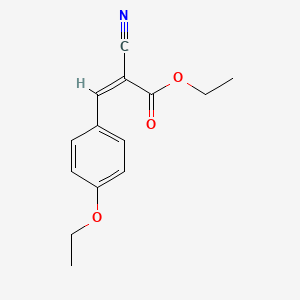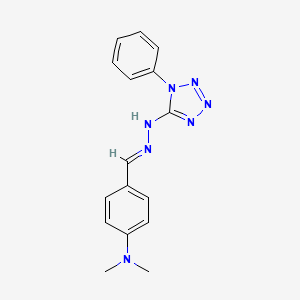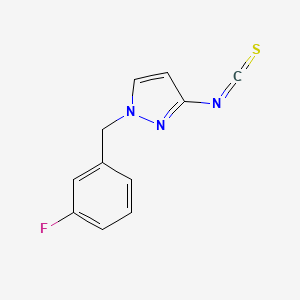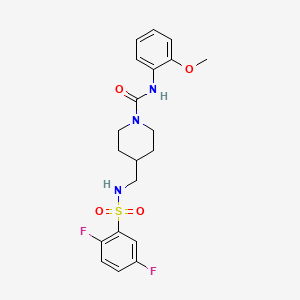
7-Chloroquinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloroquinolin-5-amine, also known as 5-Amino-7-chloroquinoline, is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in the literature. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The compound can also participate in click chemistry reactions to combine different molecules, affording new analogs of chloroquine .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 154-155°C . The compound is insoluble in water but easily soluble in ethanol and ether .科学的研究の応用
Organocatalytic Synthesis and Pharmacological Properties
A study focused on the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides, demonstrating these compounds' potential anticonvulsant, antinociceptive, and anti-inflammatory properties. This indicates a method for producing new heterocyclic compounds with significant pharmacological activities (Wilhelm et al., 2014).
Electrochemical Behavior
Research on the electrochemical behavior of chloroquine and related aminoquinolines has shed light on the one-electron oxidation processes of these compounds, providing insights into their chemical properties and potential applications in electrochemical sensors or redox-mediated processes (Lam et al., 2017).
Antiprotozoal Activity
New derivatives of 7-chloroquinolin-4-amine were synthesized and found to have promising antiprotozoal activities, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense, highlighting their potential in developing new treatments for protozoal infections (Faist et al., 2017).
Antiviral and Antimalarial Activities
A study reported the creation of 7-chloro-4-aminoquinoline derivatives, examining their effectiveness as anti-malarial and anti-viral agents. Some compounds showed significant activity against both malaria and viruses, including influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), suggesting their utility in treating co-infections (Mizuta et al., 2023).
Click Synthesis and Biological Activity
Research describing the click synthesis of new 7-chloroquinoline derivatives under ultrasound irradiation explored their antimicrobial, antimalarial, and anticancer activities. These compounds demonstrated moderate to high antimalarial activity and significant antitumor activity against several cancer cell lines, indicating their broad-spectrum biological potential (Aboelnaga & El-Sayed, 2018).
作用機序
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
7-chloroquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXJCCGBPKUEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2N=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B2674091.png)
![3-allyl-8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674093.png)
![1,4-Bis(6-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2674094.png)
![Methyl 4-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2674097.png)
![N-(5-chloro-2-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2674100.png)

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2674102.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2674104.png)
![(2-((Difluoromethyl)sulfonyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2674107.png)




